1-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}thiourea
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Overview
Description
N-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA is a complex organic compound featuring multiple pyrazole rings and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA typically involves multiple steps, including the formation of pyrazole intermediates and their subsequent functionalization. Common synthetic routes include:
Formation of Pyrazole Intermediates: The initial step involves the synthesis of pyrazole intermediates through cyclization reactions of hydrazines with 1,3-diketones.
Functionalization: The pyrazole intermediates are then functionalized with ethyl and methyl groups through alkylation reactions.
Thiourea Formation: The final step involves the reaction of the functionalized pyrazole intermediates with thiourea under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce reduced pyrazole derivatives.
Scientific Research Applications
N-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA
- **N-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA
Uniqueness
The uniqueness of N-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA lies in its specific substitution pattern and the presence of the trifluoroethoxy group, which may impart unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H21F3N8OS |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1-[1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]pyrazol-4-yl]-3-[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]thiourea |
InChI |
InChI=1S/C17H21F3N8OS/c1-3-28-12(2)13(4-23-28)7-26-8-14(5-21-26)24-16(30)25-15-6-22-27(9-15)11-29-10-17(18,19)20/h4-6,8-9H,3,7,10-11H2,1-2H3,(H2,24,25,30) |
InChI Key |
DLCQPVMGAZAYLF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CN2C=C(C=N2)NC(=S)NC3=CN(N=C3)COCC(F)(F)F)C |
Origin of Product |
United States |
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